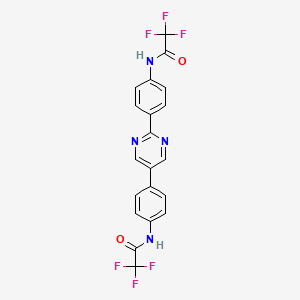![molecular formula C25H22N2O2 B3452280 N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3452280.png)
N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide
説明
N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide, commonly known as MQPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound belongs to the class of quinolinecarboxamides, which have been found to exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of MQPA is primarily based on its ability to inhibit protease activity. MQPA binds to the active site of proteases, preventing them from cleaving their substrates. This leads to a reduction in the activity of these proteases, which can have a range of downstream effects on various physiological processes. In addition, MQPA has been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MQPA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MQPA can inhibit the activity of various proteases, including thrombin, trypsin, and factor Xa. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. In vivo studies have shown that MQPA can reduce tumor growth in animal models of cancer and improve survival rates in animal models of thrombosis.
実験室実験の利点と制限
One of the main advantages of using MQPA in lab experiments is its potent inhibitory activity against a range of proteases. This makes it an ideal tool for studying the role of proteases in various physiological processes. In addition, MQPA has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of using MQPA in lab experiments is its relatively high cost compared to other protease inhibitors.
将来の方向性
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based drugs for the treatment of cancer and thrombosis. Another area of interest is the study of the role of proteases in various physiological processes, and the use of MQPA as a tool to investigate these processes. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory properties of MQPA, and to explore its potential applications in the treatment of inflammatory disorders.
科学的研究の応用
MQPA has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against a range of proteases, including thrombin, trypsin, and factor Xa. These proteases play important roles in several physiological processes, including blood coagulation, inflammation, and cancer progression. Therefore, MQPA has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, thrombosis, and inflammatory disorders.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-29-20-13-11-18(12-14-20)15-16-26-25(28)22-17-24(19-7-3-2-4-8-19)27-23-10-6-5-9-21(22)23/h2-14,17H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMMCNICIZVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3452203.png)

![1,5-dimethyl-3,7-bis[(4-methylphenyl)sulfonyl]-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3452229.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452230.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B3452232.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-3'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B3452237.png)
![4-{[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B3452251.png)
![2-[(3,4-dichlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3452252.png)
methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3452255.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3452270.png)

![4-{[4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B3452293.png)
![6-bromo-1-chloro-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3452303.png)